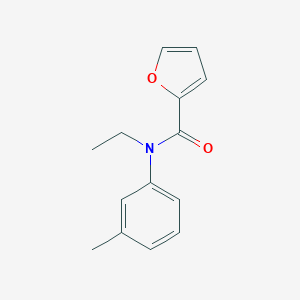![molecular formula C21H17N3O2S B417457 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B417457.png)
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a naphthalene moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the sulfanyl group: The oxadiazole derivative is then reacted with a suitable thiol or disulfide compound.
Attachment of the naphthalene moiety: This step involves the reaction of the intermediate with naphthylamine or a naphthalene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may enhance the compound’s ability to intercalate with DNA or interact with cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide
- 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
Uniqueness
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring, sulfanyl linkage, and naphthalene moiety provides a distinct structural framework that can lead to unique interactions and applications.
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14-7-2-4-10-16(14)20-23-24-21(26-20)27-13-19(25)22-18-12-6-9-15-8-3-5-11-17(15)18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
XAUKBJGKCOGZLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[Benzyl(methyl)amino]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione](/img/structure/B417375.png)
![6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one](/img/structure/B417378.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417380.png)


![5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-tetraazole](/img/structure/B417385.png)
![3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile](/img/structure/B417387.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B417390.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B417391.png)



